molecular formula C13H17Cl2NS B1457769 3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823802-24-9

3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1457769
M. Wt: 290.3 g/mol
InChI Key: OWRJIXDDDFOLFF-UHFFFAOYSA-N
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Description

“3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound with the molecular formula C13H17Cl2NS and a molecular weight of 290.25 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octane scaffold include an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride” include a molecular weight of 290.25 and a molecular formula of C13H17Cl2NS . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Structural and Conformational Studies

Research has explored the structural aspects of compounds related to 3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride. For instance, Arias-Pérez et al. (2001) conducted a structural study of esters derived from a similar compound, using NMR spectroscopy and X-ray diffraction, to understand the compound's molecular structure and conformation (Arias-Pérez et al., 2001). Similarly, Izquierdo et al. (1991) synthesized and studied the structure of related esters using spectroscopy and X-ray diffraction, contributing to a deeper understanding of the molecular conformation of these compounds (Izquierdo et al., 1991).

Synthesis and Crystal Structure

The synthesis and crystal structure characterization of compounds structurally related to 3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride have been explored by Wu et al. (2015), who synthesized and characterized a compound using NMR and HRMS spectroscopy and X-ray crystallography (Wu et al., 2015).

Chemical Reactions and Mechanisms

Grainger et al. (2012) investigated the semipinacol rearrangement in compounds with the 6-azabicyclo[3.2.1]octane ring system, a structure related to the compound of interest. This research contributes to understanding the chemical reactions and mechanisms involving similar bicyclic structures (Grainger et al., 2012).

Antiprotozoal Activities

Berger et al. (2006) studied the antiprotozoal activities of bis-(chlorophenyl)-azabicyclo[3.2.2]nonanes and bis-(chlorophenyl)-bicyclo[2.2.2]octanes, providing insights into the potential biological activities of related compounds (Berger et al., 2006).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNS.ClH/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10;/h1-2,5-6,10-11,13,15H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRJIXDDDFOLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

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